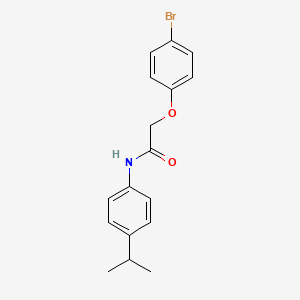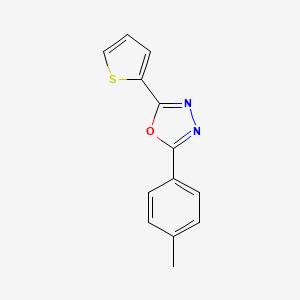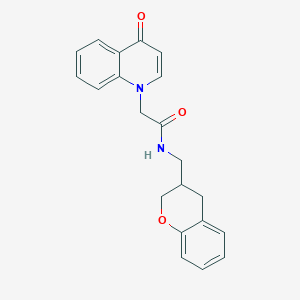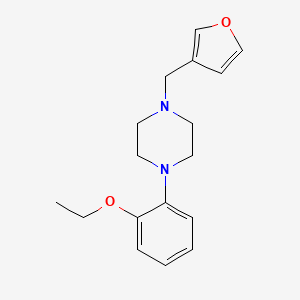
2-(4-bromophenoxy)-N-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds involves multi-step procedures typically starting from phenol or aniline derivatives. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates a process involving alkylation and nitration steps to introduce the bromo and nitro groups into the phenyl ring, followed by acetylation to introduce the acetamide group (Zhang Da-yang, 2004). Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, demonstrating the versatility of acetamide synthesis routes (G. Sharma et al., 2018).
Molecular Structure Analysis
The crystal structure of acetamide derivatives reveals interesting features such as hydrogen bonding and molecular interactions. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds of type N–H⋅⋅⋅O and intramolecular interactions, which are crucial for understanding the stability and reactivity of these molecules (G. Sharma et al., 2018).
Chemical Reactions and Properties
Acetamide compounds undergo various chemical reactions, including alkylation, acetylation, and nitration, to introduce functional groups that significantly influence their chemical properties. The interaction between nitro and acetamido groups, for example, can cause shifts in proton chemical shifts, affecting the compound's reactivity and interaction with other molecules (Zhang Da-yang, 2004).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure. For example, the orthorhombic crystal system and specific unit cell parameters provide insight into the compound's stability and potential applications in designing materials with desired physical properties (G. Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including reactivity, stability, and interaction with other compounds, are influenced by the presence of functional groups and the overall molecular structure. The synthesis and characterization of related compounds reveal the importance of the acetamide group and substituents like bromo, nitro, and isopropyl groups in determining the compound's chemical behavior (Zhang Da-yang, 2004; G. Sharma et al., 2018).
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12(2)13-3-7-15(8-4-13)19-17(20)11-21-16-9-5-14(18)6-10-16/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSPFKLGFRISDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5624795.png)
![1-acetyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}indoline](/img/structure/B5624801.png)

![N-[(5-ethylpyridin-2-yl)methyl]-7-fluoro-N-methylquinazolin-4-amine](/img/structure/B5624825.png)

![{3-oxo-3-[rel-(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}amine dihydrochloride](/img/structure/B5624837.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(2-methyl-6-propyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide hydrochloride](/img/structure/B5624847.png)

![2-[1-(2-chlorophenyl)-5-(5-ethoxy-2-furyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5624855.png)
![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5624866.png)
![2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5624870.png)

![2-(1H-pyrazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B5624877.png)
